molecular formula C19H23BrN2OS B6023112 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B6023112
M. Wt: 407.4 g/mol
InChI Key: ZDLPGHVWEQDVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine, also known as BRL-15572, is a compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression. It has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to modulate dopamine and serotonin neurotransmission.

Mechanism of Action

The exact mechanism of action of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. This dual mechanism of action may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channels. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to modulate the activity of ion channels such as the GABA-A receptor, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT1A receptor and dopamine D2 receptor, which allows for more specific targeting of these receptors. However, one limitation is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for the study of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine. One direction is the development of more potent derivatives of this compound that may have improved therapeutic efficacy. Another direction is the investigation of the potential use of this compound in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Further studies are also needed to fully elucidate the mechanism of action of this compound and its effects on neurotransmitter systems.

Synthesis Methods

The synthesis of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine involves the reaction of 4-bromo-5-ethyl-2-thiophene carboxylic acid with 2,3-dimethylphenylpiperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to obtain the final compound.

properties

IUPAC Name

(4-bromo-5-ethylthiophen-2-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2OS/c1-4-17-15(20)12-18(24-17)19(23)22-10-8-21(9-11-22)16-7-5-6-13(2)14(16)3/h5-7,12H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLPGHVWEQDVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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